3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a chromen-2-one moiety, a pyridin-3-ylmethyl group, and a benzamide structure. Such compounds are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Chromen-2-one Moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with acetic anhydride.
Attachment of Pyridin-3-ylmethyl Group: This step may involve the reaction of the chromen-2-one derivative with pyridin-3-ylmethyl halide under basic conditions.
Formation of Benzamide Structure: The final step could involve the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form different derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The pyridin-3-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The chromen-2-one moiety and the benzamide structure may play key roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-2-ylmethyl)benzamide
- 3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-4-ylmethyl)benzamide
- 3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)aniline
Uniqueness
3-(2-oxo-2H-chromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-21(24-14-15-5-4-10-23-13-15)18-8-3-7-16(11-18)19-12-17-6-1-2-9-20(17)27-22(19)26/h1-13H,14H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDZECUMQLOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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